molecular formula C25H27N5OS B2911511 1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one CAS No. 2034544-22-2

1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one

Cat. No. B2911511
M. Wt: 445.59
InChI Key: VATUPFOLLPLFIP-UHFFFAOYSA-N
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Description

1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C25H27N5OS and its molecular weight is 445.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

A number of studies have focused on synthesizing novel compounds related to this chemical structure, with significant emphasis on their potential antimicrobial activities. For instance, compounds with piperazine linkers have shown potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, demonstrating better biofilm inhibition activities than Ciprofloxacin in some cases (Mekky & Sanad, 2020). Similarly, derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety exhibited moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Anti-Inflammatory and Antitubercular Properties

Research has also been conducted on derivatives for their anti-inflammatory and antitubercular properties. New series of derivatives were evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, highlighting the versatility of these compounds in targeting various biological pathways (Kendre et al., 2015). Additionally, certain derivatives have shown promising inhibitory activities against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentration (MIC) values significantly lower than standard drugs, indicating their potential as anti-tubercular agents (Naidu et al., 2016).

Antiviral Activities

The exploration of these compounds extends to their antiviral potentials as well. For example, benzofuran and benzo[d]isothiazole derivatives were screened for their inhibitory activities against Mycobacterium tuberculosis DNA GyrB, showing promising results in vitro and highlighting the compound's potential as a basis for developing new antitubercular therapies (Reddy et al., 2014).

Heterocyclic Chemistry and Drug Development

The chemical compound and its derivatives have been utilized extensively in heterocyclic chemistry for the development of new drugs. The synthesis of novel pyrazole, isoxazole, and various benzodiazepine derivatives bearing an aryl sulfonate moiety has been explored, with some compounds screened for their antimicrobial and anti-inflammatory activities, indicating their utility in drug development processes (Kendre et al., 2015).

properties

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5OS/c1-18-17-19(2)30(26-18)21-10-7-20(8-11-21)9-12-24(31)28-13-15-29(16-14-28)25-22-5-3-4-6-23(22)32-27-25/h3-8,10-11,17H,9,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATUPFOLLPLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one

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